5-Bromo-1-[2-oxo-2-(piperidin-1-yl)ethyl]-1,2-dihydropyridin-2-one
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Overview
Description
5-Bromo-1-[2-oxo-2-(piperidin-1-yl)ethyl]-1,2-dihydropyridin-2-one is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a bromine atom attached to a pyridinone ring, which is further substituted with a piperidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-[2-oxo-2-(piperidin-1-yl)ethyl]-1,2-dihydropyridin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyridinone core, which can be derived from commercially available starting materials.
Piperidinyl Substitution: The piperidinyl group is introduced via a nucleophilic substitution reaction, where a piperidine derivative reacts with the brominated pyridinone under basic conditions.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-[2-oxo-2-(piperidin-1-yl)ethyl]-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to create a variety of analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3), to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
5-Bromo-1-[2-oxo-2-(piperidin-1-yl)ethyl]-1,2-dihydropyridin-2-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including potential therapeutic agents.
Biological Studies: Researchers study its effects on various biological systems to understand its mechanism of action and potential therapeutic benefits.
Industrial Applications: The compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 5-Bromo-1-[2-oxo-2-(piperidin-1-yl)ethyl]-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-(piperidin-1-yl)pyrimidine: This compound shares a similar piperidinyl substitution but differs in the core structure, which is a pyrimidine ring instead of a pyridinone.
5-Bromo-7-azaindolin-2-one:
Uniqueness
5-Bromo-1-[2-oxo-2-(piperidin-1-yl)ethyl]-1,2-dihydropyridin-2-one is unique due to its specific combination of a brominated pyridinone core and a piperidinyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
5-bromo-1-(2-oxo-2-piperidin-1-ylethyl)pyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O2/c13-10-4-5-11(16)15(8-10)9-12(17)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABIDIGRZPADSMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CN2C=C(C=CC2=O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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